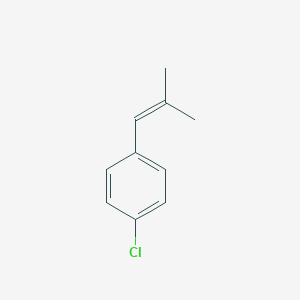![molecular formula C17H26N2O3 B108281 Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester CAS No. 1423037-44-8](/img/structure/B108281.png)
Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester" is a carbamate derivative, which is a class of organic compounds that are esters of carbamic acid. These compounds are relevant in various chemical and pharmaceutical applications due to their functional groups and reactivity.
Synthesis Analysis
The synthesis of carbamic acid esters can be achieved through different methods. One approach is the palladium-catalyzed amination of aryl halides using carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent, which allows for the preparation of anilines with sensitive functional groups . Another method involves the reduction and condensation of nitrophenyl isocyanate derivatives under a hydrogen atmosphere using Raney nickel as a catalyst, providing a convenient one-pot synthesis with excellent yields .
Molecular Structure Analysis
Carbamate derivatives exhibit interesting structural properties. For instance, the molecular structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, a related compound, has been characterized by X-ray diffraction studies, revealing a non-planar conformation with a dihedral angle between the carbazole and amide moieties. The crystal packing is stabilized by intermolecular hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
Carbamate derivatives can undergo various chemical reactions. N-methylation of carbamate derivatives of α-amino acids can occur without racemization, indicating that the reactivity of substrates is influenced by their ability to complex with copper . The protonation behavior of carbamic acid esters is similar to that of amides, and they are intermediate in basicity between structurally similar amides and esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamic acid esters are influenced by their molecular structure. The thermal analysis of carbamic acid esters can be determined by DSC and TGA, as shown in the study of the carbazole derivative . The presence of functional groups such as the ester and amide influences the solubility, reactivity, and interaction with biological molecules, as seen in the inhibition of lipolytic enzymes by n-butyl carbamic acid methyl ester .
Applications De Recherche Scientifique
Enantioselective Preparation and Synthesis
- Enantioselective Preparation of Dihydropyrimidones : This compound has been used in the enantioselective preparation of dihydropyrimidones, which are chiral compounds. These applications often involve Mannich reactions and are significant for stereochemical configurations (Goss et al., 2009).
- Synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate : It's also involved in asymmetric Mannich reactions for synthesizing chiral amino carbonyl compounds (Yang et al., 2009).
Chemical Process Development
- Development of Tolylenediisocyanate Synthesis Process : This compound is used in the development of synthesis processes for chemicals like tolylenediisocyanate, highlighting its role in creating intermediates for industrial chemicals (Aso & Baba, 2003).
Spectroscopic Analysis and Structural Study
- Spectroscopic and Structural Analysis : This compound is studied for its spectroscopic properties and crystal structure, which is crucial in the field of material sciences (Lewanowicz et al., 1996).
Synthesis and Biological Evaluation
- Synthesis of Tritium, Deuterium, and Carbon-14 Labeled Compounds : It has been used in the synthesis of labeled compounds for investigating drugs for diseases like Alzheimer's (Ciszewska et al., 1997).
- Biological Evaluation of N-methyltetrahydropyridine-3-carboxylic Acids : Its derivatives have been synthesized and evaluated biologically, demonstrating its significance in medicinal chemistry (Müller-Uri et al., 1986).
Catalysis and Chemical Reactions
- Use in Palladium-Catalyzed Aminations : This compound serves as an ammonia equivalent in palladium-catalyzed aminations, showcasing its role in catalytic processes (Mullick et al., 2010).
Agricultural Applications
- Use in Plant Protection : Derivatives of carbamic acid, including this compound, are utilized in the agricultural sector for plant protection, serving as insecticides and herbicides (Melnikov, 1971).
Fragrance Industry
- Use as a Fragrance Ingredient : It has been reviewed for its toxicologic and dermatologic aspects when used as a fragrance ingredient, indicating its application in the fragrance industry (Mcginty et al., 2012).
Propriétés
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGOSUHDCGODBA-ZFWWWQNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

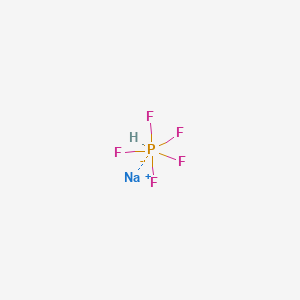




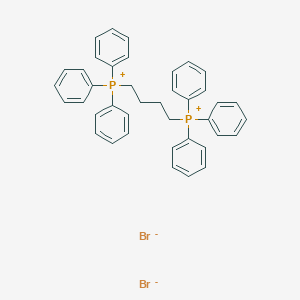
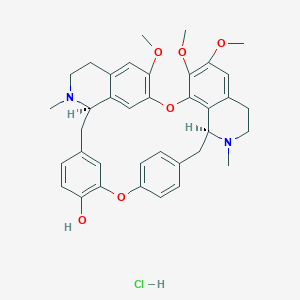
![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)
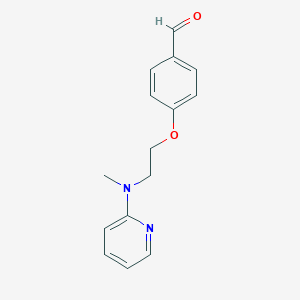

![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)


